molecular formula C15H18ClN3O B11838999 6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one

6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one

Cat. No.: B11838999
M. Wt: 291.77 g/mol
InChI Key: HYGHNTPCILFAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one typically involves the reaction of 2-amino-5-chlorobenzamide with cyclohexylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the quinazolinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which may exhibit different biological activities and properties .

Scientific Research Applications

6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of other quinazolinone derivatives with potential biological activities.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an antitumor and anticonvulsant agent.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its antitumor properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

Uniqueness

6-Chloro-2-(cyclohexyl(methyl)amino)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazolinone derivatives. Its cyclohexyl(methyl)amino group may enhance its interaction with specific molecular targets, leading to its observed biological effects .

Properties

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

6-chloro-2-[cyclohexyl(methyl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C15H18ClN3O/c1-19(11-5-3-2-4-6-11)15-17-13-8-7-10(16)9-12(13)14(20)18-15/h7-9,11H,2-6H2,1H3,(H,17,18,20)

InChI Key

HYGHNTPCILFAOY-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.